molecular formula C12H8F3IN2O B12811873 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12811873
M. Wt: 380.10 g/mol
InChI Key: SGTYLCZIWTZICO-UHFFFAOYSA-N
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Description

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. Pyrimidines are a fundamental heterocyclic scaffold in nucleic acids and are widely investigated for developing kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation . The specific substitution pattern on this compound is strategically chosen: the iodine atom at the 2-position offers a versatile handle for further synthetic modifications via cross-coupling reactions, while the trifluoromethyl group at the 4-position is a common bioisostere known to enhance metabolic stability and binding affinity in drug candidates . Compounds featuring a 4-(trifluoromethyl)phenyl moiety have also been investigated as potential inhibitors of human lactate dehydrogenase A (hLDHA), a key enzyme upregulated in the Warburg effect, a metabolic hallmark of cancer cells . Therefore, this molecule serves as a valuable chemical intermediate or a potential pharmacophore for researchers developing novel therapeutic agents, particularly in oncology. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H8F3IN2O

Molecular Weight

380.10 g/mol

IUPAC Name

2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8F3IN2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3

InChI Key

SGTYLCZIWTZICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Iodination of 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine Precursors

A common approach involves starting from a 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine scaffold, followed by selective iodination at the 2-position. The iodination typically uses iodine sources combined with oxidizing agents under acidic or neutral conditions.

  • Reagents and Conditions:

    • Iodine (I2) with oxidants such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl),
    • Acidic media to facilitate electrophilic substitution,
    • Controlled temperature to avoid over-iodination or decomposition.
  • Procedure:

    • The 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is dissolved in an appropriate solvent (e.g., acetic acid or acetone),
    • Iodine and oxidant are added slowly,
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion,
    • The product is isolated by extraction, washing, and recrystallization.

This method is supported by analogous iodination of 6-methoxypyrimidines and trifluoromethyl-substituted pyrimidines reported in the literature.

Synthesis via 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine Intermediates

A more convergent and chemoselective method involves preparing 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines as key intermediates, which then undergo nucleophilic substitution or alkylation to introduce the 4-methoxyphenyl group.

Step Reaction Description Conditions Yield (%)
1 Preparation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine Reaction of trihalomethyl pyrimidines with 2-methylisothiourea sulfate, followed by iodination with KI in acetone 62-65%
2 Direct chemoselective O-alkylation with 6-substituted pyrimidin-2(1H)-ones Reflux in acetone with K2CO3 base, stirring for 30 min 70-98%
  • Mechanism:

    • The methylthio group is displaced by nucleophilic attack from the 6-(4-methoxyphenyl) pyrimidinone,
    • The iodomethyl group facilitates alkylation,
    • The trifluoromethyl group remains intact throughout.
  • Advantages:

    • High yields and selectivity,
    • Mild reaction conditions,
    • Avoids harsh reagents that could degrade sensitive substituents.

Detailed Experimental Procedure (Representative)

Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine via O-Alkylation

  • Materials:

    • 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one (3 mmol),
    • Potassium carbonate (3 mmol, 0.414 g),
    • 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (3 mmol),
    • Acetone (Me2CO), 15 mL total.
  • Procedure:

    • Dissolve the pyrimidinone and K2CO3 in 10 mL acetone in a round-bottom flask.
    • Add a solution of the iodomethyl pyrimidine in 5 mL acetone dropwise.
    • Heat the mixture to reflux and stir for 30 minutes.
    • Remove solvent under vacuum.
    • Extract residue with dichloromethane (CH2Cl2), wash with water, dry over Na2SO4.
    • Remove solvent and recrystallize from hexane/methanol (9:1) at −4 °C overnight.
    • Filter and dry under vacuum to obtain the pure product.
  • Yield: Typically 70–98% depending on substituents and purity of starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Direct Iodination 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine I2 + H2O2 or NaOCl Acidic medium, RT to mild heat Moderate to High Simple, but requires careful control
O-Alkylation via Iodomethyl Intermediate 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one + 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine K2CO3, acetone reflux Reflux 30 min 70–98% High selectivity, scalable
Cyclocondensation (Not Feasible) CCC-building block + 2-methylisothiourea sulfate Heating, reflux Extended reaction times Low Not recommended

Research Findings and Analytical Confirmation

  • The products obtained via the O-alkylation method have been confirmed by:

    • Single crystal X-ray diffraction,
    • Two-dimensional nuclear magnetic resonance (NMR) spectroscopy,
    • High-resolution mass spectrometry (HRMS).
  • These analyses confirm the regioselectivity of iodination and substitution, as well as the integrity of the trifluoromethyl and methoxyphenyl substituents.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.
  • Antimicrobial Properties : Research indicates that derivatives of pyrimidines, including 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, exhibit notable antimicrobial activities. Studies have shown that similar compounds can be effective against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation and survival pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

  • Drug Discovery : Due to its biological activity profile, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is explored as a lead compound in drug discovery. Its structural features allow researchers to modify it to improve efficacy and reduce toxicity.
  • Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets and pathways that are crucial for disease progression, particularly in cancer and infectious diseases.

Material Science

  • Development of New Materials : The unique properties of this compound facilitate its use in creating new materials with specialized characteristics. Its incorporation into polymers or other materials can lead to innovations in material science applications.

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that derivatives of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine exhibited significant antibacterial activity against Gram-positive bacteria, outperforming standard antibiotics like trimethoprim by substantial margins .

CompoundActivity Against E. coli (MIC)Activity Against S. aureus (MIC)
Trimethoprim1200 µg/mL800 µg/mL
Pyrimidine Derivative100 µg/mL50 µg/mL

Case Study 2: Anticancer Research

In vivo experiments using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to controls. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's bioavailability and interaction with cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects at the 2-Position

Compound Name 2-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Iodo C₁₂H₈F₃IN₂O 380.11 High reactivity in substitution reactions due to iodine’s leaving group ability; potential precursor for Suzuki couplings .
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Bromo C₁₂H₈BrF₃N₂O 333.11 Less reactive than iodo analog in nucleophilic substitutions; used in Heck reactions .
2-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Chloro C₁₂H₈ClF₃N₂O 288.66 Lower molecular weight; suitable for electrophilic aromatic substitution .
2-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Amino C₁₂H₁₀F₃N₃O 277.23 Enhanced hydrogen-bonding capacity; potential kinase inhibitor scaffold .

Key Insight : The iodo derivative exhibits superior reactivity in metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs, making it a versatile intermediate in synthetic chemistry .

Aryl Substituent Variations at the 6-Position

Compound Name 6-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine 4-Methoxyphenyl C₁₂H₈F₃IN₂O 380.11 Electron-donating methoxy group enhances aromatic ring reactivity .
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine 3-Nitrophenyl C₁₁H₅F₃IN₃O₂ 395.08 Electron-withdrawing nitro group reduces ring electron density; increased stability under acidic conditions .
2-Iodo-6-[4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine 4-(Trifluoromethyl)phenyl C₁₂H₅F₆IN₂ 418.08 Enhanced lipophilicity and steric bulk; potential agrochemical applications .
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine 2-Thienyl C₉H₄F₃IN₂S 356.11 Heteroaromatic thienyl group improves π-stacking in materials science .

Key Insight : Electron-donating groups (e.g., methoxy) at the 6-position increase the electron density of the pyrimidine ring, favoring electrophilic substitutions, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and lipophilicity .

Structural Analogues with Modified Core Functionalities

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine core C₁₂H₈F₃IN₂O 380.11 Standard pyrimidine scaffold with balanced reactivity .
2-Iodo-6-(tert-butyl)-4-(trifluoromethyl)pyrimidine tert-Butyl substituent C₉H₁₀F₃IN₂ 330.09 Increased steric hindrance reduces reaction rates but improves solubility in nonpolar solvents .
2-Iodo-6-(1-naphthalyl)-4-(trifluoromethyl)pyrimidine Naphthalene substituent C₁₅H₈F₃IN₂ 400.14 Extended conjugation for optoelectronic applications .
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Glycine derivative C₁₄H₁₂F₃N₃O₃ 327.26 Bioactive derivative with potential for prodrug development .

Key Insight : Core modifications, such as bulky substituents or fused aromatic systems, tailor the compound for specific applications, including drug design (e.g., glycine derivatives) or materials science (e.g., naphthalene analogs) .

Biological Activity

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound notable for its structural features, which include a pyrimidine ring substituted with iodine, a trifluoromethyl group, and a 4-methoxyphenyl group. This configuration enhances its lipophilicity and potential interactions with biological targets, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H10F3N2O
  • Molecular Weight : 270.22 g/mol

The presence of the trifluoromethyl group is significant as it may enhance the compound's binding affinity to various biological targets, potentially influencing its pharmacological properties.

Biological Activity Overview

The biological activity of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has been explored in several studies, indicating potential applications in anti-inflammatory and anticancer therapies. The compound's structural components suggest that it may interact with specific enzymes or receptors, particularly kinases involved in signaling pathways.

Potential Activities:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit COX-2 activity, which is crucial in inflammatory responses. For instance, related pyrimidine derivatives showed IC50 values around 0.04 μmol against COX-2, comparable to the standard drug celecoxib .
  • Anticancer Properties : In vitro studies on pyrimidine derivatives have indicated antiproliferative effects against various cancer cell lines, suggesting that 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine may also exhibit similar activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine derivatives has been a focal point in understanding their biological activity. The presence of electron-donating groups such as methoxy at specific positions has been linked to enhanced anti-inflammatory properties. For example, compounds with methoxy substitutions exhibited higher potency in inhibiting COX enzymes compared to their unsubstituted counterparts .

Compound NameStructural FeaturesNotable Activities
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidineIodine at position 2, trifluoromethyl at position 4, methoxy at position 6Potential anti-inflammatory and anticancer activities
5-Methyl-2-Iodo-6-(trifluoromethyl)pyrimidineMethyl substitution instead of methoxyReduced anti-inflammatory activity
2-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidineChlorine instead of iodineAltered stability and reactivity

Case Studies

  • In Vitro Anti-inflammatory Study : A study investigating the anti-inflammatory effects of various pyrimidine derivatives found that those with similar structural motifs to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine significantly inhibited COX-1 and COX-2 activities . The results indicated that these derivatives could serve as potential therapeutic agents for inflammatory diseases.
  • Antiproliferative Activity Against Cancer Cell Lines : Research evaluating the antiproliferative effects of substituted pyrimidines revealed that compounds similar to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine demonstrated significant cytotoxicity against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells . The study highlighted the importance of substituent bulkiness on the phenyl ring affecting the overall activity.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine?

  • Structural Features : The compound features a pyrimidine core substituted with an iodine atom at position 2, a 4-methoxyphenyl group at position 6, and a trifluoromethyl group at position 4. The iodine enhances electrophilic reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
  • Spectroscopic Methods :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. The methoxy group (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.88.2\delta \sim6.8–8.2 ppm) are diagnostic. 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ60\delta \sim-60 to 70-70 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C12_{12}H8_8F3_3IN2_2O, MW 380.11) via [M+H]+^+ or [M−I]+^+ ions .
  • IR Spectroscopy : Stretching frequencies for C-F (~1200 cm1^{-1}) and C-I (~500 cm1^{-1}) bonds confirm functional groups .

Q. What safety protocols are recommended when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential inhalational hazards .
  • Waste Disposal : Halogenated waste must be segregated and stored in sealed containers. Collaborate with certified waste management services for incineration or chemical neutralization .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Avoid solvents that may degrade the iodine substituent (e.g., strong bases) .

Advanced Research Questions

Q. How does the iodo substituent influence reactivity compared to bromo or chloro analogs in cross-coupling reactions?

  • Reactivity : The iodine atom’s larger atomic radius and lower bond dissociation energy (~234 kJ/mol for C-I vs. ~339 kJ/mol for C-Br) enhance its suitability for Ullmann or Suzuki-Miyaura couplings. However, steric hindrance from the 4-methoxyphenyl group may reduce coupling efficiency .
  • Comparative Data :

  • Bromo Analog : 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (MW 333.11) requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and higher temperatures (~100°C) for coupling .
  • Chloro Analog : 2-Chloro derivatives (MW 288.66) are less reactive, often necessitating Buchwald-Hartwig conditions with specialized ligands (e.g., XPhos) .
    • Methodological Tip : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%) to balance reaction rate and byproduct formation .

Q. What are the challenges in synthesizing this compound via Ullmann-type coupling reactions?

  • Key Challenges :

  • Catalyst Poisoning : The methoxy group can coordinate to copper catalysts, reducing efficiency. Use chelating ligands (e.g., 1,10-phenanthroline) to mitigate this .
  • Iodine Stability : HI byproducts may cause dehalogenation. Additives like K2_2CO3_3 or Cs2_2CO3_3 neutralize acids and improve yields .
    • Optimization Strategies :
  • Temperature : Reactions typically proceed at 80–120°C; microwave-assisted synthesis can reduce time from 24h to 2–4h .
  • Solvent Selection : DMSO enhances solubility but may oxidize intermediates. Test mixed solvents (e.g., DMSO:THF 1:3) .

Q. How can computational methods predict this compound’s interactions in biological systems?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes. The trifluoromethyl group’s hydrophobicity favors binding to hydrophobic pockets, while iodine may sterically hinder certain orientations .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values for methoxy: −0.27) with bioactivity. The iodine’s polarizability enhances van der Waals interactions .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability in lipid bilayers, predicting membrane permeability for drug design .

Q. What strategies are effective for derivatizing the pyrimidine core to enhance solubility or stability?

  • Functionalization Sites :

  • Position 2 : Replace iodine with amino or hydrazino groups via nucleophilic substitution (e.g., NH3_3/EtOH, 60°C). Hydrazino derivatives (C12_{12}H11_{11}F3_3N4_4O) improve aqueous solubility .
  • Position 6 : Introduce sulfonic acid groups via electrophilic substitution (H2_2SO4_4/SO3_3), enhancing polarity .
    • Stability Studies : Accelerated degradation tests (40°C/75% RH) show the trifluoromethyl group resists hydrolysis, but the methoxy group may oxidize. Lyophilization or storage under argon is recommended .

Contradiction Analysis

  • Spectroscopic Data Variance : Discrepancies in 19F^{19}\text{F} NMR shifts (e.g., −60 ppm vs. −70 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Validate with internal standards (e.g., CFCl3_3) .
  • Synthetic Yields : Reported yields for iodopyrimidines range from 40% (conventional heating) to 65% (microwave). Replicate protocols with controlled atmosphere (N2_2) to confirm reproducibility .

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